molecular formula C17H13BrN6O B3414955 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 950393-04-1

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B3414955
CAS No.: 950393-04-1
M. Wt: 397.2 g/mol
InChI Key: NEBPFQHNSJGVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in neuronal cell death, autophagy, and inflammatory responses . This compound has demonstrated high efficacy in binding to the DAPK1 active site, leading to significant neuroprotection. Its primary research value lies in the investigation of ischemic and excitotoxic brain injury, as DAPK1 is a key signaling molecule in the pathway of N-methyl-D-aspartate (NMDA) receptor-mediated cell death following stroke and related neurological insults. By selectively inhibiting DAPK1, this chemical tool enables researchers to dissect the kinase's specific contributions to apoptotic and necroptotic pathways in neuronal systems. It serves as a critical pharmacophore for developing novel therapeutic strategies for neurodegenerative diseases, cerebral ischemia, and traumatic brain injury, providing a means to validate DAPK1 as a high-value target for neuroprotective drug discovery.

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O/c1-10-2-8-13(9-3-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-4-6-12(18)7-5-11/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPFQHNSJGVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H15BrN6O3
  • Molecular Weight : 443.2541 g/mol
  • CAS Number : 899999-30-5
  • SMILES Notation : COc1ccc(cc1n1nnc(c1N)c1onc(n1)c1ccc(cc1)Br)OC

This compound features a complex structure combining oxadiazole and triazole moieties, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Compounds related to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
CompoundCell LineIC50 (µM)Reference
4-[3-(4-bromophenyl)-...MCF-70.12 - 2.78
DoxorubicinMCF-710.38

The mechanism by which this compound induces apoptosis in cancer cells appears to involve the activation of the p53 pathway and caspase activation. Western blot analyses have shown increased levels of p53 and cleaved caspase-3 in treated cells, suggesting a pathway for programmed cell death .

Other Biological Activities

Beyond anticancer effects, oxadiazole derivatives have been reported to possess:

  • Antimicrobial Activity : Some studies indicate that oxadiazoles exhibit antimicrobial properties against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be influenced by substituents on the phenyl rings and the oxadiazole core. For example, the introduction of halogen atoms has shown to decrease antiproliferative activities in certain compounds .

Case Study 1: Anticancer Evaluation

In a study evaluating several oxadiazole derivatives, one compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM). The study concluded that modifications to the oxadiazole core could enhance efficacy further .

Case Study 2: Apoptosis Induction

A flow cytometry assay demonstrated that specific derivatives induced apoptosis in a dose-dependent manner across multiple cancer cell lines, reinforcing the therapeutic potential of these compounds .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains and fungi. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing triazole and oxadiazole rings. The compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, oxadiazole derivatives have shown promise in targeting specific cancer pathways, leading to cell cycle arrest and programmed cell death .

3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that the compound may also possess the ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Material Science Applications

1. Photophysical Properties
The incorporation of bromophenyl groups in organic compounds often enhances their photophysical properties. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its potential for efficient charge transport and light emission characteristics .

2. Sensor Development
The unique chemical structure allows for applications in sensor technology. Compounds featuring oxadiazole and triazole functionalities can be engineered to detect specific ions or molecules, making them suitable for environmental monitoring or biomedical diagnostics .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro against E. coli strains using similar oxadiazole derivatives .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with a mechanism involving triazole-mediated pathway modulation .
Study CMaterial ScienceDeveloped a prototype OLED using brominated triazole compounds showing enhanced luminescence efficiency .

Comparison with Similar Compounds

Structural Analogs in the 1,2,3-Triazole-Oxadiazole Family

Key analogs include compounds from and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Triazole/Oxadiazole) Key Features
Target Compound C₁₇H₁₃BrN₆O 397.23 4-MePh (Triazole), 4-BrPh (Oxadiazole) Bromine enhances lipophilicity
1-(5-Chloro-2-MePh)-4-[3-(4-MePh)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-amine C₁₈H₁₅ClN₆O 366.81 5-Cl-2-MePh (Triazole), 4-MePh (Oxadiazole) Chlorine increases polarity
1-(5-Cl-2-MePh)-4-[3-(4-ClPh)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-amine C₁₇H₁₂Cl₂N₆O 387.23 5-Cl-2-MePh (Triazole), 4-ClPh (Oxadiazole) Dichloro substitution enhances stability

Key Observations :

  • 4-Methylphenyl on the triazole offers steric bulk without significant electronic disruption, whereas chloro substituents (e.g., in E595-0338) may enhance metabolic stability but reduce solubility .

Heterocyclic Variations

Benzothiazole-Triazole Hybrid ()
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :
    • Replaces oxadiazole with benzothiazole, introducing a sulfur atom and nitro group.
    • Exhibits antiproliferative activity (82–97% yields in synthesis) .
    • The nitro group may confer redox activity but increases toxicity risks compared to bromine.
Benzoxazole-Oxadiazole Hybrid ()
  • 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine :
    • Combines benzoxazole and oxadiazole rings.
    • IR/NMR Data : NH stretch at 3323 cm⁻¹, aromatic protons at δ 7.21–8.19 ppm .
    • Higher molecular weight (448 g/mol) due to the benzoxazole moiety, which may limit bioavailability.

Substituent Effects on Bioactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in target binding, as seen in the target compound versus chloro-analogs .
  • Trifluoromethyl Substitution ():
    • 4-[3-(4-MePh)-1,2,4-Oxadiazol-5-yl]-1-[3-(CF₃)Ph]-1H-1,2,3-Triazol-5-amine :
  • The CF₃ group increases electron-withdrawing effects and metabolic resistance .

Physicochemical and Spectral Properties

Property Target Compound Compound Compound
IR NH Stretch (cm⁻¹) Not reported 3323 Not reported
¹H-NMR (δ, ppm) Not reported 7.21–8.19 (Ar-H) Not reported
Molecular Weight 397.23 448 354.35 (C₁₅H₁₀N₆O₂S)

Q & A

Q. What synthetic routes are recommended for preparing the compound, and what parameters critically influence reaction efficiency?

The compound can be synthesized via cyclocondensation of precursors such as amidoximes and acyl chlorides, followed by Huisgen 1,3-dipolar cycloaddition for triazole formation . Key parameters include:

  • Temperature : Optimal ranges between 80–120°C for oxadiazole ring closure.
  • Catalysts : Use of Cu(I) catalysts (e.g., CuI) for click chemistry in triazole synthesis.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Analytical validation : Confirm structure via 1H^1H/13C^{13}C NMR, HRMS, and IR spectroscopy. Purity >95% by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers design initial biological activity screening for this compound?

Prioritize assays based on structural analogs (e.g., oxadiazole-triazole hybrids with reported antimicrobial or anticancer activity):

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) . Include positive controls (e.g., cisplatin for cytotoxicity) and validate results in triplicate .

Advanced Research Questions

Q. How can low yields during scale-up synthesis be systematically addressed?

Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies:

  • Optimize stoichiometry : Use 1.2–1.5 equivalents of acyl chloride for amidoxime activation.
  • Microwave-assisted synthesis : Reduces reaction time (15–30 mins vs. 12–24 hrs) and improves purity .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
  • Workup modifications : Replace column chromatography with pH-dependent extraction (e.g., basify reaction mixture to isolate product) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurities. Solutions include:

  • Cross-laboratory validation : Reproduce assays in independent labs using standardized protocols.
  • Purity reassessment : Reanalyze compound batches via LC-MS to rule out degradation products.
  • Target-specific studies : Use CRISPR-engineered cell lines to isolate mechanism-of-action (e.g., knockout EGFR to confirm kinase inhibition) . Example: A 2025 study resolved conflicting cytotoxicity data by identifying batch-dependent impurity levels (>5% byproducts skewed IC50_{50} values) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., PARP-1, tubulin). Focus on hydrogen bonding with oxadiazole N-O groups and π-π stacking with bromophenyl rings .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR models : Train models on triazole-oxadiazole datasets to predict ADMET properties (e.g., logP, BBB permeability) .

Methodological Challenges and Solutions

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via HPLC.
  • Plasma stability : Use human plasma (37°C, 1–6 hrs) with LC-MS quantification.
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines .

Q. How to address poor solubility in aqueous media for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the triazole amine.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) or liposomes.
  • Co-solvents : Use cyclodextrin complexes or DMSO/saline mixtures (<5% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.